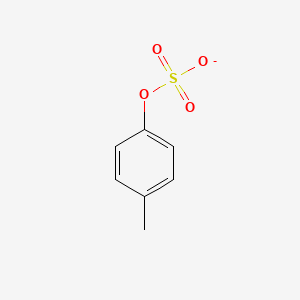
パラクレゾール硫酸
概要
説明
p-Tolyl sulfate: is an organic compound derived from toluene, where a sulfate group is attached to the para position of the toluene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
科学的研究の応用
化学:
- 他の化学化合物を調製するための有機合成において試薬として使用されます。
- 染料や医薬品の合成の中間体として機能します。 .
生物学と医学:
産業:
- 界面活性剤や洗剤の製造に使用されています。
- ポリマーや樹脂の製造に使用されています。 .
作用機序
メカニズム:
- パラトルエンスルホン酸エステルは、求核置換反応における脱離基として作用する能力を通じて主にその効果を発揮します。 この特性により、有機合成において価値のあるものとなっています。 .
分子標的と経路:
6. 類似化合物の比較
類似化合物:
パラトルエンスルホン酸: 構造は似ていますが、酸性度と用途が異なります。
パラクレゾールスルホン酸エステル: トルエンのもう1つのスルホン酸誘導体であり、尿毒症毒素として知られています。
独自性:
Safety and Hazards
将来の方向性
Urinary p-cresol sulfate may function as a sensitive and convenient therapeutic indicator on the effectiveness of antibiotics and fecal microbiota transplantation (FMT) for the desired manipulation of gut microbiota in human patients . The gut microbiota could be a future target to decrease pCS levels and its toxicity, even at earlier stages of CKD, aiming at slowing down the progression of the disease and decreasing the cardiovascular burden .
生化学分析
Biochemical Properties
p-Cresol sulfate plays a crucial role in biochemical reactions, particularly in the context of chronic kidney disease. It is derived from the metabolism of tyrosine and phenylalanine in the liver. The compound interacts with various enzymes and proteins, including sulfotransferases, which catalyze the sulfation process. p-Cresol sulfate is also known to bind to serum albumin, affecting its transport and distribution in the body .
Cellular Effects
p-Cresol sulfate has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, p-Cresol sulfate has been shown to increase the migration and proliferation of vascular smooth muscle cells, contributing to the development of atherosclerosis. Additionally, it can induce oxidative stress and inflammation in endothelial cells, leading to endothelial dysfunction .
Molecular Mechanism
The molecular mechanism of p-Cresol sulfate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. p-Cresol sulfate binds to serum albumin, which affects its distribution and bioavailability. It also inhibits the activity of certain enzymes, such as endothelial nitric oxide synthase, leading to reduced nitric oxide production and impaired vascular function. Furthermore, p-Cresol sulfate can activate pro-inflammatory pathways, resulting in increased expression of inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Cresol sulfate can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term exposure to p-Cresol sulfate has been shown to have detrimental effects on cellular function, including increased oxidative stress and inflammation. In vitro and in vivo studies have demonstrated that prolonged exposure to p-Cresol sulfate can lead to chronic inflammation and tissue damage .
Dosage Effects in Animal Models
The effects of p-Cresol sulfate vary with different dosages in animal models. At low doses, p-Cresol sulfate may have minimal effects, but at higher doses, it can induce toxic and adverse effects. For example, high doses of p-Cresol sulfate have been shown to increase the area of aortic atherosclerotic plaques in nephrectomized mice. Additionally, high doses can lead to increased oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
p-Cresol sulfate is involved in several metabolic pathways, primarily related to the metabolism of tyrosine and phenylalanine. The compound is formed through the action of sulfotransferases, which catalyze the transfer of a sulfate group to p-Cresol. p-Cresol sulfate can also affect metabolic flux and metabolite levels, particularly in the context of chronic kidney disease, where its accumulation can lead to metabolic imbalances .
Transport and Distribution
p-Cresol sulfate is transported and distributed within cells and tissues through its interaction with serum albumin. The binding of p-Cresol sulfate to albumin affects its bioavailability and distribution in the body. Additionally, p-Cresol sulfate can interact with various transporters and binding proteins, influencing its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of p-Cresol sulfate is primarily influenced by its binding to serum albumin and other transport proteins. This binding directs p-Cresol sulfate to specific compartments or organelles within the cell. The compound’s activity and function can be affected by its localization, with potential impacts on cellular processes such as oxidative stress and inflammation .
準備方法
合成経路と反応条件:
実験室での合成: パラトルエンスルホン酸エステルは、パラトルエンスルホニルクロリドと水酸化カリウムなどの塩基を反応させることで合成できます。
工業生産: 工業的には、パラトルエンスルホン酸エステルは、三酸化硫黄またはオレウムを用いたトルエンのスルホン化によって生成され、その後、水酸化カリウムなどの塩基で中和されます。
3. 化学反応の分析
反応の種類:
酸化: パラトルエンスルホン酸エステルは、スルホン酸またはスルホン酸塩を生成する酸化反応を受けます。
還元: パラトルエンスルホン酸エステルの還元は、トルエン誘導体の生成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 水酸化ナトリウムまたは水酸化カリウムなどの塩基は、置換反応で一般的に使用されます。
主要な生成物:
酸化: スルホン酸またはスルホン酸塩。
還元: トルエン誘導体。
化学反応の分析
Types of Reactions:
Oxidation: p-Tolyl sulfate can undergo oxidation reactions to form sulfonic acids or sulfonates.
Reduction: Reduction of p-Tolyl sulfate can lead to the formation of toluene derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Toluene derivatives.
Substitution: Various substituted toluenes depending on the nucleophile used.
類似化合物との比較
p-Toluenesulfonic acid: Similar in structure but differs in its acidic properties and applications.
p-Cresol sulfate: Another sulfate derivative of toluene, known for its role as a uremic toxin.
Uniqueness:
特性
IUPAC Name |
(4-methylphenyl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNAKZGUSRVWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404921 | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3233-58-7 | |
| Record name | p-Cresol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-CRESOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56M34ZQY1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-cresyl sulfate interact with cells and tissues?
A1: p-Cresyl sulfate can directly bind to and activate the epidermal growth factor receptor (EGFR) in renal cells. [] This interaction triggers downstream signaling pathways, ultimately leading to increased expression of matrix metalloproteinases 2 and 9. [] This process contributes to kidney tissue remodeling and potential damage. []
Q2: What is the impact of p-cresyl sulfate on endothelial cells?
A2: Research indicates p-cresyl sulfate induces the shedding of endothelial microparticles from human umbilical vein endothelial cells. [] This effect is mediated through Rho kinase activation and contributes to endothelial dysfunction, a key factor in cardiovascular disease. []
Q3: Does p-cresyl sulfate affect mitochondrial function?
A3: Yes, both in vitro and in vivo studies demonstrate that p-cresyl sulfate impairs mitochondrial dynamics and function. [] It promotes mitochondrial fission, reduces mitochondrial mass through autophagy activation, and disrupts aerobic and anaerobic metabolism. [] These effects contribute to cellular damage and disease progression.
Q4: What is the molecular formula and weight of p-cresyl sulfate?
A4: p-Cresyl sulfate has the molecular formula C7H8O4S and a molecular weight of 188.2 g/mol. []
Q5: How can p-cresyl sulfate be unambiguously characterized?
A5: Mass spectrometry, while useful, cannot differentiate p-cresyl sulfate from its structural isomer, 2-hydroxy-5-methylbenzenesulfonic acid. [] Unambiguous characterization requires a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy and biomimetic synthesis. []
A5: The provided research articles do not delve into the material compatibility and stability or catalytic properties of p-cresyl sulfate. These areas might require further investigation.
A5: The provided research articles do not cover computational chemistry modeling or structure-activity relationship studies on p-cresyl sulfate. Further research is needed in these areas.
A5: The provided research articles primarily focus on the biological effects and clinical implications of p-cresyl sulfate. Information on its stability, formulation, SHE regulations, or comprehensive pharmacokinetic and pharmacodynamic properties is limited and requires further investigation.
Q6: What models are used to study p-cresyl sulfate's effects?
A9: In vitro studies utilize cultured human proximal renal tubular cells and human umbilical vein endothelial cells to investigate the direct effects of p-cresyl sulfate on cellular function. [, ] Animal models, such as adenine-induced renal failure mice, are employed to understand the systemic effects of p-cresyl sulfate and potential therapeutic interventions. []
A6: The provided research articles do not discuss any resistance mechanisms or cross-resistance related to p-cresyl sulfate. This area might require further exploration.
Q7: Is p-cresyl sulfate toxic? What are the potential long-term effects?
A11: While not a drug, p-cresyl sulfate, as a uremic toxin, exhibits toxicological effects. It contributes to oxidative stress, depletes glutathione levels, and promotes necrosis in liver cells (HepaRG). [] In CKD patients, elevated p-cresyl sulfate levels are associated with increased risks of cardiovascular events, kidney disease progression, and all-cause mortality. [, , ] Long-term exposure potentially exacerbates these conditions.
A7: The provided research articles mainly focus on understanding the biological effects of p-cresyl sulfate and its clinical implications in CKD. There's limited information regarding specific drug delivery and targeting strategies or the use of p-cresyl sulfate as a biomarker or diagnostic tool.
Q8: How is p-cresyl sulfate measured in biological samples?
A13: Several methods are used to quantify p-cresyl sulfate in biological samples like serum and urine. These include high-performance liquid chromatography (HPLC), [, , , ], liquid chromatography-mass spectrometry (LC-MS/MS), [, , ], and enzyme immunoassay. [] The choice of method depends on factors like sensitivity, specificity, and availability.
A8: The provided research articles focus on p-cresyl sulfate's role as a uremic toxin, primarily investigating its production, accumulation, and biological effects. There's limited discussion regarding the analytical method validation, quality control, immunogenicity, drug interactions, or biocompatibility of p-cresyl sulfate.
A8: The provided articles concentrate on understanding the biological and clinical significance of p-cresyl sulfate in CKD. Information on alternatives, recycling, waste management, or specific research infrastructure related to p-cresyl sulfate is not extensively discussed.
Q9: What is the historical context of p-cresyl sulfate research?
A16: Research on p-cresyl sulfate began with the recognition of its accumulation in patients with chronic kidney disease. [] Early studies identified it as a protein-bound uremic retention solute originating from intestinal bacterial protein fermentation. [, ] Over time, research expanded to explore its association with cardiovascular complications, [, , ], CKD progression, [, ] and other adverse outcomes. [, ]
Q10: How has p-cresyl sulfate research fostered cross-disciplinary collaborations?
A17: The study of p-cresyl sulfate necessitates a multidisciplinary approach involving nephrologists, cardiologists, microbiologists, and analytical chemists. This collaborative effort has deepened the understanding of the gut-kidney axis and its implications in CKD. [, , ]
Q11: Are there any pharmacological interventions that target p-cresyl sulfate?
A20: While not directly targeting p-cresyl sulfate, the oral adsorbent AST-120 has been shown to reduce both total and free forms of p-cresyl sulfate in chronic dialysis patients. [] Additionally, canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, reduced plasma p-cresyl sulfate levels in a CKD mouse model, possibly by altering the intestinal microbiota composition and promoting bacterial carbohydrate fermentation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




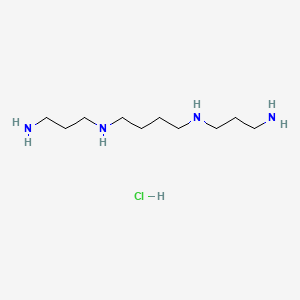
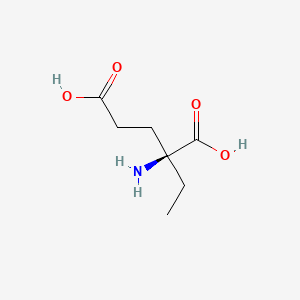
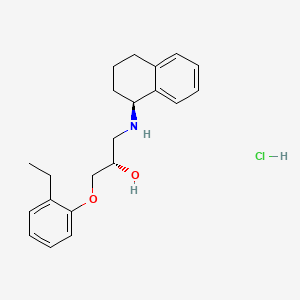

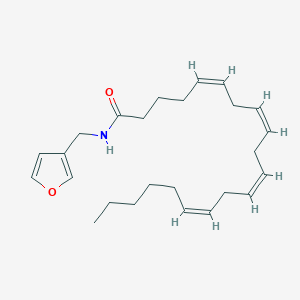
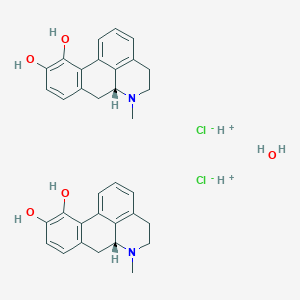
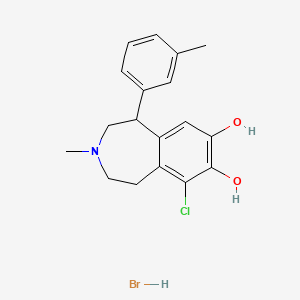
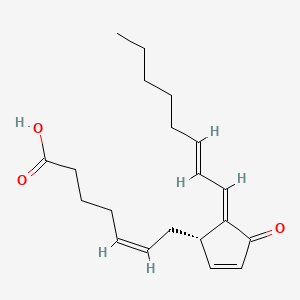
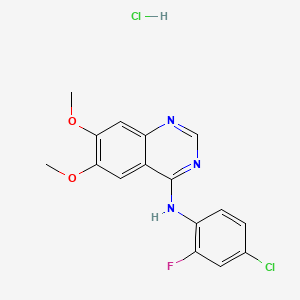
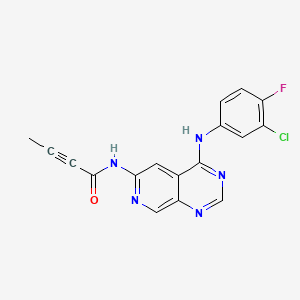
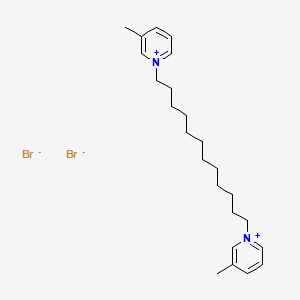
![1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine](/img/structure/B1663702.png)
